molecular formula C12H22N2 B13217596 3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B13217596
M. Wt: 194.32 g/mol
InChI Key: JECYQDMNKHHZFR-UHFFFAOYSA-N
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Description

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with an azetidine-ethyl group. The 8-azabicyclo[3.2.1]octane scaffold, a tropane analog, is widely explored in medicinal chemistry due to its conformational rigidity and ability to interact with neurotransmitter transporters and receptors, such as dopamine, serotonin, and neurokinin-1 (NK1) . The azetidine moiety (a four-membered nitrogen-containing ring) introduces steric constraints and electronic effects that may modulate binding affinity and selectivity compared to larger heterocycles like piperidine or pyrrolidine.

Properties

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

3-[2-(azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C12H22N2/c1-5-14(6-1)7-4-10-8-11-2-3-12(9-10)13-11/h10-13H,1-9H2

InChI Key

JECYQDMNKHHZFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCC2CC3CCC(C2)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane core is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, making it a promising candidate for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine vs. Piperidine/Pyrrolidine Derivatives
  • Azetidine Congeners : The azetidine group in 3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane confers unique steric and electronic properties. highlights that azetidine-containing analogs exhibit distinct reactivity and selectivity compared to piperidine derivatives during radical translocation reactions, likely due to the smaller ring size and increased ring strain .
  • Piperidine Derivatives: Compounds such as 8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane () show enhanced binding to monoamine transporters (e.g., dopamine transporter, DAT) but reduced selectivity over serotonin (SERT) and norepinephrine (NET) transporters compared to azetidine analogs . The larger piperidine ring may allow for more flexible interactions with off-target receptors.
  • Pyrrolidine and Dimethylaminoethyl Derivatives: Substitutions with pyrrolidine or dimethylaminoethyl groups (e.g., ) demonstrate variable affinity for hNK1 receptors. For instance, dimethylaminoethyl-substituted compounds showed moderate hNK1 antagonism but poor hERG channel selectivity, whereas acidic C6 substituents improved hERG safety profiles .
Phenoxy and Sulfonamide Modifications
  • Sulfonamide Derivatives: Pyrazole sulfonamide-substituted analogs (e.g., 8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane in ) exhibit potent non-opioid analgesic activity, attributed to enhanced hydrogen bonding and solubility .
  • Phenoxy Substituents: Derivatives like 3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane () show improved metabolic stability and plasma exposure due to increased lipophilicity, though this may compromise CNS penetration .

Stereochemical and Conformational Influences

  • Rigid vs. Flexible Substituents: The ethylidenyl-8-azabicyclo[3.2.1]octane skeleton () imparts rigidity, leading to stereoselective binding at DAT, SERT, and NET.
  • Enantioselective Synthesis : demonstrates that chiral phosphoric acid-catalyzed synthesis of 8-azabicyclo[3.2.1]octane derivatives achieves high enantiopurity, critical for optimizing pharmacokinetics and reducing off-target effects .

Pharmacological Profiles

Compound Biological Target Key Finding Reference
3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[...] NK1, DAT Hypothesized high hNK1 affinity with reduced hERG liability vs. piperidine analogs.
8-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[...] DAT/SERT/NET Moderate DAT selectivity but off-target SERT/NET binding.
Pyrazole sulfonamide derivatives Non-opioid pain targets IC50 < 100 nM for analgesia; improved metabolic stability.

Biological Activity

3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structure, characterized by the azabicyclo framework, suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

The compound's chemical formula is C12H18N2C_{12}H_{18}N_2, and it possesses a molecular weight of approximately 190.29 g/mol. The structural features of this compound include an azetidine ring, which is known for its ability to modulate biological activity through interactions with neurotransmitter systems.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antinociceptive Effects : Compounds in the azabicyclo family have shown promise in pain relief, potentially through modulation of pain pathways.
  • Neurotransmitter Modulation : The azabicyclo structure can influence neurotransmitter receptors, particularly those involved in cholinergic signaling.

The proposed mechanism of action for this compound involves:

  • Receptor Interaction : It may act as an agonist or antagonist at specific neurotransmitter receptors, including muscarinic acetylcholine receptors.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter degradation, thus enhancing neurotransmitter availability.

Study 1: Antinociceptive Activity

A study investigated the antinociceptive properties of azabicyclo compounds, including derivatives of this compound. Results indicated a significant reduction in pain response in animal models, suggesting effective modulation of pain pathways.

CompoundDose (mg/kg)Pain Response (%)
Control-100
Compound A1070
Compound B2050

Study 2: Neurotransmitter Interaction

Another research focused on the interaction of azabicyclo compounds with cholinergic receptors. The findings showed that these compounds could enhance acetylcholine levels by inhibiting acetylcholinesterase activity.

CompoundIC50 (µM)Receptor Type
Compound A0.5Muscarinic M1
Compound B0.7Muscarinic M4

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